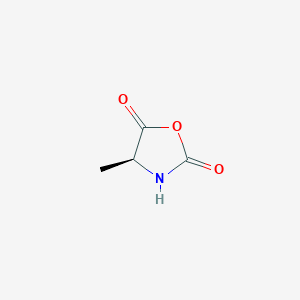

(S)-4-Methyloxazolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-methyl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTETYCNJKAUROO-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176781 | |

| Record name | (S)-4-Methyloxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2224-52-4 | |

| Record name | (S)-4-Methyloxazolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-4-Methyloxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-methyloxazolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-4-Methyloxazolidine-2,5-dione

(S)-4-Methyloxazolidine-2,5-dione , also widely known by its synonym L-Alanine N-carboxyanhydride (L-Ala-NCA) , is a chiral heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development. Its rigid, strained ring system and inherent chirality make it a valuable building block in the stereoselective synthesis of complex peptides and other pharmaceutical intermediates. This guide provides a comprehensive overview of its fundamental properties, synthesis, and reactivity.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its core physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅NO₃ | [1] |

| Molecular Weight | 115.09 g/mol | [1] |

| Melting Point | 92 °C | [2] |

| Solubility | Very slightly soluble in DMSO (with heating) | [2] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2] |

| IUPAC Name | (4S)-4-methyl-1,3-oxazolidine-2,5-dione | [1] |

| CAS Number | 2224-52-4 | [1] |

| InChIKey | DTETYCNJKAUROO-REOHCLBHSA-N | [1] |

| SMILES | C[C@H]1C(=O)OC(=O)N1 | [1] |

Spectroscopic Properties

| Spectroscopy | Expected Characteristics |

| ¹H NMR | A quartet for the methine proton (CH) coupled to the methyl protons, a doublet for the methyl protons (CH₃) coupled to the methine proton, and a broad singlet for the amine proton (NH). The methine proton is expected to be deshielded due to the adjacent carbonyl and oxygen atoms.[3][4][5] |

| ¹³C NMR | Three distinct signals are expected: one for the methyl carbon, one for the methine carbon, and two for the carbonyl carbons. The carbonyl carbons will appear significantly downfield. |

| FT-IR | Strong, characteristic absorption bands for the two carbonyl groups (C=O) of the anhydride, likely appearing as two distinct peaks in the range of 1750-1850 cm⁻¹. An N-H stretching band would also be expected around 3200-3400 cm⁻¹.[6][7][8] |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 115. Common fragmentation patterns for carbonyl compounds involve alpha-cleavage. Loss of CO₂ (44 Da) is a likely fragmentation pathway for N-carboxyanhydrides.[9][10][11] |

Synthesis and Experimental Protocols

The most common and historically significant method for the synthesis of this compound is the Fuchs-Farthing method, which involves the reaction of L-alanine with phosgene or a phosgene equivalent like triphosgene.[2]

Experimental Protocol: Synthesis of this compound using Triphosgene[2]

Materials:

-

L-alanine (20.0 g, 0.224 mol)

-

Triphosgene (53.4 g, 0.180 mol)

-

Dry Tetrahydrofuran (THF), 400.0 mL

-

n-hexane (1000.0 mL)

-

Ethyl acetate (200.0 mL)

-

Ice-cold water

-

0.5% Sodium bicarbonate (NaHCO₃) ice-cold aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Suspend L-alanine and triphosgene in dry THF in a flame-dried three-neck flask under a nitrogen atmosphere.

-

Stir the mixture at 60 °C for 2 hours.

-

Bubble nitrogen gas through the solution for 30 minutes to remove any remaining phosgene.

-

Precipitate the crude product by adding the reaction mixture to n-hexane and store at -20 °C.

-

Remove the supernatant and dissolve the residue in ethyl acetate.

-

Wash the organic phase twice with ice-cold water and once with ice-cold 0.5% NaHCO₃ solution.

-

Dry the organic phase over anhydrous MgSO₄.

-

Evaporate the solvent under reduced pressure to obtain the final product.

Yield: Approximately 77.5%

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilicity of the two carbonyl carbons and the acidity of the N-H proton. Its primary application is as a monomer in the ring-opening polymerization to produce polypeptides.[12]

Ring-Opening Polymerization

Initiation of polymerization can be achieved with various nucleophiles, such as primary amines. The amine attacks one of the carbonyl groups, leading to the opening of the ring and the formation of a carbamate intermediate, which subsequently loses carbon dioxide to form an amide bond and regenerate a primary amine at the growing chain terminus. This process allows for the controlled synthesis of poly(L-alanine).

Reactions with Other Nucleophiles

This compound can also react with other nucleophiles, such as alcohols, to form esters after decarboxylation. This reactivity makes it a useful reagent for the introduction of an L-alanine moiety into various molecules.

Biological Relevance and Drug Development

This compound is a crucial intermediate in the synthesis of Glatiramer Acetate, a drug used to treat multiple sclerosis.[12][13] Glatiramer Acetate is a random polymer of four amino acids: L-glutamic acid, L-alanine, L-lysine, and L-tyrosine. The controlled polymerization of the corresponding N-carboxyanhydrides, including L-Ala-NCA, is essential for its production.

While this compound itself is not known to be directly involved in specific cellular signaling pathways, its precursor, L-alanine, is a non-essential amino acid that plays a role in cellular metabolism and can influence signaling pathways related to insulin secretion and cell survival.[14][15] The primary biological significance of L-Ala-NCA lies in its role as a synthetic precursor to biologically active peptides and polymers.

The following diagram illustrates the logical workflow from the synthesis of this compound to its application in the synthesis of a key pharmaceutical.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and indispensable chiral building block in modern organic and medicinal chemistry. Its well-defined structure and reactivity provide a reliable platform for the synthesis of complex peptides and pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. This compound | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Structural Analysis of L-Alanine N-carboxyanhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and spectroscopic properties of L-Alanine N-carboxyanhydride (L-Ala-NCA), a critical monomer in the synthesis of biocompatible and biodegradable poly(L-alanine) and other polypeptides. This document outlines the key structural features, spectroscopic signatures, and polymerization behavior of L-Ala-NCA, offering valuable insights for its application in drug delivery, tissue engineering, and materials science.

Molecular Structure

L-Alanine N-carboxyanhydride, systematically named (S)-4-methyloxazolidine-2,5-dione, is a cyclic derivative of the amino acid L-alanine. The molecule features a five-membered oxazolidine-2,5-dione ring, which is susceptible to nucleophilic attack, leading to ring-opening polymerization.

Crystallographic Data

Table 1: Bond Lengths and Angles for Glycine N-carboxyanhydride (Representative for L-Ala-NCA)

| Bond | Bond Length (Å) | Angle | Angle (°) |

| C2 - O1 | 1.379 | O1 - C2 - N3 | 110.3 |

| C5 - O1 | 1.391 | C2 - N3 - C4 | 111.5 |

| C2 - N3 | 1.334 | N3 - C4 - C5 | 101.5 |

| C4 - N3 | 1.458 | C4 - C5 - O1 | 105.7 |

| C4 - C5 | 1.517 | C5 - O1 - C2 | 110.8 |

| C2 = O6 | 1.181 | O6 = C2 - O1 | 127.3 |

| C5 = O7 | 1.189 | O7 = C5 - O1 | 125.7 |

Data sourced from the crystal structure of Glycine N-carboxyanhydride.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and purity assessment of L-Ala-NCA. The following sections detail the key spectroscopic signatures of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the identity and purity of L-Ala-NCA. The spectrum is characterized by distinct signals corresponding to the protons in the molecule.

Table 2: ¹H NMR Spectroscopic Data for L-Alanine N-carboxyanhydride

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~8.98 | Singlet | - |

| α-CH | ~4.48 | Quartet | ~7.0 |

| β-CH₃ | ~1.33 | Doublet | ~7.1 |

Solvent: DMSO-d₆

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in L-Ala-NCA. The spectrum is dominated by strong carbonyl stretching vibrations characteristic of the anhydride group.

Table 3: Characteristic FTIR Absorption Bands for L-Alanine N-carboxyanhydride

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3331 | N-H Stretch | Strong |

| ~1850, ~1770 | C=O Stretch (Anhydride) | Strong, Sharp |

| ~1040 | Si-O-Si Stretch (from synthesis on silica) | Broad |

Note: The anhydride C=O stretching bands are characteristic of the NCA ring and their disappearance can be used to monitor polymerization.

Synthesis and Polymerization

Synthesis of L-Alanine N-carboxyanhydride

The most common and efficient method for synthesizing L-Ala-NCA is the Fuchs-Farthing method, which involves the reaction of L-alanine with a phosgene equivalent, such as triphosgene, in an inert solvent.[1]

-

Reaction Setup: A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with L-alanine and anhydrous tetrahydrofuran (THF).

-

Addition of Triphosgene: A solution of triphosgene in anhydrous THF is added dropwise to the stirred suspension of L-alanine at reflux temperature.

-

Reaction Monitoring: The reaction is monitored until the solution becomes clear, indicating the consumption of L-alanine.

-

Purification: The reaction mixture is concentrated under reduced pressure. The crude product is then precipitated by the addition of an anti-solvent like n-hexane. The resulting solid is filtered, washed with n-hexane, and dried under vacuum to yield pure L-Ala-NCA.[2]

Ring-Opening Polymerization (ROP) of L-Alanine N-carboxyanhydride

L-Ala-NCA readily undergoes ring-opening polymerization (ROP) to form poly(L-alanine). The polymerization can be initiated by various nucleophiles, including primary amines, and proceeds via two primary mechanisms: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[3]

In the NAM, a primary amine initiator attacks the C5 carbonyl group of the NCA, leading to the formation of a carbamic acid intermediate, which then decarboxylates to regenerate a primary amine at the chain end for further propagation.

-

Initiator Preparation: A primary amine initiator (e.g., n-hexylamine) is dissolved in an anhydrous solvent such as N,N-dimethylformamide (DMF).

-

Polymerization: A solution of L-Ala-NCA in anhydrous DMF is added to the initiator solution under an inert atmosphere. The reaction is allowed to proceed at a controlled temperature.

-

Termination and Precipitation: The polymerization is terminated by the addition of a non-solvent, such as diethyl ether, to precipitate the poly(L-alanine).

-

Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.[3]

Applications in Drug Development

The well-defined structure and biocompatibility of polypeptides derived from L-Ala-NCA make them highly valuable in the pharmaceutical industry. Poly(L-alanine) and its copolymers are utilized in:

-

Drug Delivery Systems: As building blocks for micelles, nanoparticles, and hydrogels for controlled release of therapeutic agents.

-

Tissue Engineering: In the fabrication of scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration.

-

Bioconjugation: For the synthesis of polymer-drug conjugates that can improve the pharmacokinetic profile of small molecule drugs.

Conclusion

L-Alanine N-carboxyanhydride is a cornerstone monomer for the synthesis of advanced polypeptide materials. A thorough understanding of its structural and spectroscopic properties, as detailed in this guide, is paramount for the rational design and synthesis of functional biomaterials for a wide range of applications in research and drug development. The provided protocols and mechanistic insights serve as a valuable resource for scientists and researchers working in this dynamic field.

References

- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 3. doras.dcu.ie [doras.dcu.ie]

An In-Depth Technical Guide to (S)-4-Methyloxazolidine-2,5-dione (CAS Number: 2224-52-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-4-Methyloxazolidine-2,5-dione, also widely known as L-Alanine N-carboxyanhydride (L-Ala-NCA). This document details its chemical and physical properties, spectroscopic data, synthesis, and purification protocols. Emphasis is placed on its critical role as a monomer in the ring-opening polymerization (ROP) for the synthesis of polypeptides and its application as a key intermediate in the pharmaceutical industry, most notably in the production of Glatiramer Acetate. Safety and handling information is also included. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in peptide chemistry and drug development.

Introduction

This compound (L-Ala-NCA) is a heterocyclic organic compound derived from the amino acid L-alanine.[1][2] As a type of N-carboxyanhydride (NCA), it serves as an activated form of the amino acid, making it a crucial building block for the synthesis of polypeptides.[3][4] Its inherent chirality is indispensable for creating enantiomerically pure compounds, a critical factor for the efficacy and safety of many pharmaceutical drugs.[3] The primary utility of L-Ala-NCA lies in its ability to undergo ring-opening polymerization (ROP) to form poly(L-alanine) or to be incorporated into copolymers with other amino acid NCAs, enabling precise control over the resulting polypeptide's structure and properties.[3][5] A prominent application is its use as a key starting material in the synthesis of Glatiramer Acetate, a drug used to treat multiple sclerosis.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical syntheses.

| Property | Value | Source(s) |

| CAS Number | 2224-52-4 | [1][2][6][7] |

| Molecular Formula | C₄H₅NO₃ | [1][2] |

| Molecular Weight | 115.09 g/mol | [1][2] |

| IUPAC Name | (4S)-4-methyl-1,3-oxazolidine-2,5-dione | [1][2] |

| Synonyms | L-Alanine N-carboxyanhydride, L-Ala-NCA, (S)-4-Methyl-2,5-oxazolidinedione | [2] |

| Appearance | White to off-white solid/crystalline powder | [8] |

| Melting Point | 92 °C | [4] |

| Density | 1.296 g/cm³ | [9] |

| Solubility | Very slightly soluble in DMSO (heated) | [4] |

| Optical Rotation (α) | +5.13° (c=6.4 in dioxane, 25°C) | [4] |

| Storage Temperature | -20°C, under inert atmosphere | [4] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. Below are the expected and reported spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | THF-d₈ | 8.00 | br | NH |

| ¹H | THF-d₈ | 4.56 | ddd | CH |

| ¹H | THF-d₈ | 2.98 - 2.82 | m | CH₃ |

| ¹³C | THF-d₈ | 170.1 | - | C=O (ester) |

| ¹³C | THF-d₈ | 152.9 | - | C=O (amide) |

| ¹³C | THF-d₈ | 60.5 | - | CH |

| ¹³C | THF-d₈ | 26.5 | - | CH₃ |

| Note: The provided NMR data is based on a closely related structure and serves as an expected reference. Specific experimental data for this compound may vary slightly. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3150 | Medium | N-H Stretch |

| 1850 - 1800 | Strong | C=O Stretch (anhydride) |

| 1790 - 1740 | Strong | C=O Stretch (anhydride) |

| 1300 - 1000 | Strong | C-O Stretch |

| Note: The IR absorption frequencies are characteristic of anhydride and amide functional groups.[10] |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 115.03 | [M]⁺, Molecular Ion |

| 71.04 | [M - CO₂]⁺ |

| 44.03 | [M - C₃H₃O₂]⁺ |

| Note: The fragmentation pattern is expected to show the loss of carbon dioxide, a characteristic of N-carboxyanhydrides.[11][12][13] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of L-Ala-NCA is the reaction of L-alanine with triphosgene in an anhydrous solvent.[14][15]

Materials:

-

L-alanine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Nitrogen gas

Procedure:

-

Suspend L-alanine in anhydrous THF in a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet.

-

Slowly add a solution of triphosgene in anhydrous THF to the suspension at a controlled temperature (typically 25-70 °C).[14]

-

Heat the reaction mixture at reflux with stirring until the solution becomes clear. The reaction time is typically 2-6 hours.[14]

-

Cool the reaction mixture and filter to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the crude product by adding hexane.

-

Collect the solid product by filtration, wash with hexane, and dry under vacuum.

Purification: The crude L-Ala-NCA can be purified by recrystallization from a mixture of THF and hexane.[4] Flash column chromatography on silica gel can also be employed for purification, especially for low-melting NCAs.[16][17]

Ring-Opening Polymerization (ROP) of L-Ala-NCA

The ROP of L-Ala-NCA is a versatile method for producing poly(L-alanine) and other polypeptides.[5][18][19] The polymerization can be initiated by various nucleophiles, such as primary amines.[20]

Materials:

-

This compound (L-Ala-NCA)

-

Primary amine initiator (e.g., n-hexylamine)

-

Anhydrous solvent (e.g., DMF, dioxane)

Procedure:

-

Dissolve the desired amount of L-Ala-NCA in the anhydrous solvent in a dry reaction vessel under an inert atmosphere.

-

Add the primary amine initiator to the solution. The monomer-to-initiator ratio will determine the target degree of polymerization.

-

Stir the reaction mixture at room temperature. The polymerization progress can be monitored by the disappearance of the NCA IR bands.

-

Once the polymerization is complete, precipitate the polypeptide by adding the reaction mixture to a non-solvent (e.g., methanol or water).

-

Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

Applications in Drug Development

The primary application of this compound in drug development is as a monomer for the synthesis of polypeptides with therapeutic potential.[3][8]

Synthesis of Glatiramer Acetate

L-Ala-NCA is a crucial component in the synthesis of Glatiramer Acetate, a random copolymer of L-alanine, L-glutamic acid, L-lysine, and L-tyrosine.[3] The synthesis involves the copolymerization of the respective N-carboxyanhydrides of these four amino acids.

Experimental Workflow for Glatiramer Acetate Synthesis:

Caption: Workflow for the synthesis of Glatiramer Acetate.

Biological Activity and Signaling Pathways

This compound is primarily a synthetic intermediate and is not known to have any direct biological activity or involvement in cellular signaling pathways. Its high reactivity makes it unlikely to persist in a biological system in its monomeric form. The biological effects of its polymeric products, such as polypeptides, are diverse and depend on the specific amino acid sequence and structure of the polymer. There is a broad range of research on the biological applications of polypeptides in areas such as drug delivery and gene therapy.[21][22]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Store in a tightly sealed container in a cool, dry place, under an inert atmosphere. As it is moisture-sensitive, exposure to air should be minimized.[4]

Conclusion

This compound is a versatile and valuable building block in the field of polymer chemistry and drug development. Its ability to readily undergo ring-opening polymerization provides a straightforward route to a wide array of polypeptides with controlled structures. Its significance is highlighted by its crucial role in the industrial synthesis of the drug Glatiramer Acetate. This technical guide has summarized the essential information required for the safe and effective use of this compound in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of polypeptides by ring-opening polymerization of α-amino acid N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2224-52-4|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | CAS#:2224-52-4 | Chemsrc [chemsrc.com]

- 8. chemimpex.com [chemimpex.com]

- 9. n-Carboxy-l-alanine anhydride | C8H12N2O7 | CID 87730064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]

- 15. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 16. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 19. researchgate.net [researchgate.net]

- 20. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications. | Semantic Scholar [semanticscholar.org]

(S)-4-Methyloxazolidine-2,5-dione: A Comprehensive Technical Guide on its Chirality and Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Methyloxazolidine-2,5-dione, also widely known as L-Alanine N-carboxyanhydride (L-Ala-NCA), is a chiral molecule of significant interest in the fields of peptide chemistry, polymer science, and pharmaceutical development. Its rigid, cyclic structure and inherent chirality make it a valuable building block for the stereocontrolled synthesis of complex peptides and polymers. This technical guide provides an in-depth overview of the synthesis, chiroptical properties, and key applications of this compound, with a focus on experimental protocols and data relevant to researchers in the field.

Physicochemical and Chiroptical Properties

The stereochemistry of this compound is defined by the (S)-configuration at the C4 position of the oxazolidine ring, which is derived from the natural amino acid L-alanine. This chirality is the cornerstone of its utility in asymmetric synthesis.

| Property | Value | Reference |

| Molecular Formula | C₄H₅NO₃ | [1] |

| Molecular Weight | 115.09 g/mol | [1] |

| CAS Number | 2224-52-4 | [1] |

| Melting Point | 92 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Specific Optical Rotation ([α]D) | +5.13° (c=6.4, dioxane, 25°C) | [1] |

| +5.40° (c=0.01g/mL, DCM, 20°C) | [1] |

Spectroscopic Data

Precise characterization of this compound is crucial for its application in synthesis. Below is a summary of expected spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance): While a definitive, isolated spectrum for this compound is not readily available in the searched literature, based on the structure and data for similar compounds, the following peaks are expected (in CDCl₃):

-

A quartet for the methine proton (CH) at the C4 position.

-

A doublet for the methyl protons (CH₃) coupled to the C4 proton.

-

A broad singlet for the amine proton (NH).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected chemical shifts for the carbon atoms are as follows:

-

Two carbonyl carbons (C=O) in the range of 150-175 ppm.

-

A methine carbon (C4) attached to the nitrogen and oxygen.

-

A methyl carbon (CH₃).

FTIR (Fourier-Transform Infrared) Spectroscopy: The infrared spectrum is characterized by the following key vibrational modes:

-

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹.

-

C-H Stretching: Peaks corresponding to the methyl and methine groups.

-

C=O Stretching: Two distinct carbonyl stretching bands characteristic of the anhydride functionality, typically observed at high wavenumbers (around 1750-1850 cm⁻¹).

Experimental Protocols

Synthesis of this compound (L-Ala-NCA)

The most common and effective method for synthesizing this compound is the reaction of L-alanine with a phosgene equivalent, such as triphosgene. This method, a modification of the Fuchs-Farthing procedure, allows for the production of high-purity L-Ala-NCA.[1]

Materials:

-

L-alanine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Hexane

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

0.5% Sodium Bicarbonate (NaHCO₃) solution (ice-cold)

-

Ice-cold water

Procedure:

-

In a flame-dried, three-neck flask equipped with a condenser and a nitrogen inlet, suspend L-alanine (e.g., 20.0 g, 0.224 mol) and triphosgene (e.g., 53.4 g, 0.180 mol) in anhydrous THF (400 mL).[1]

-

Continuously bubble nitrogen through the suspension.

-

Heat the mixture to 60°C and stir for 2 hours.[1]

-

After the reaction is complete (the solution should become clear), continue to bubble nitrogen through the solution for an additional 30 minutes to remove any residual gases.[1]

-

Precipitate the product by adding the reaction mixture to n-hexane (1000 mL) and store at -20°C.[1]

-

Decant the supernatant and collect the crude product.

-

Dissolve the crude product in ethyl acetate (200 mL).

-

Wash the organic phase twice with ice-cold water (100 mL each) and once with an ice-cold 0.5% NaHCO₃ solution (100 mL).[1]

-

Dry the organic phase over anhydrous MgSO₄.[1]

-

Evaporate the solvent under reduced pressure to obtain the purified this compound. A typical yield is around 77.5%.[1]

Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical for its use in stereoselective synthesis. A common method involves derivatization followed by High-Performance Liquid Chromatography (HPLC) analysis.

Methodology: The enantiomeric purity can be assessed by reacting the NCA with a chiral amine to form diastereomeric dipeptides, which can then be separated and quantified by reverse-phase HPLC.

Applications in Drug Development and Polymer Chemistry

Ring-Opening Polymerization (ROP)

A primary application of this compound is in the ring-opening polymerization (ROP) to produce polypeptides with controlled stereochemistry, such as poly-L-alanine. The mechanism of ROP can proceed through different pathways, primarily the "normal amine mechanism" and the "activated monomer mechanism". The choice of initiator (e.g., primary amines, organometallic complexes) dictates the polymerization pathway and the characteristics of the resulting polypeptide.

The ability to create well-defined, chiral polypeptides is of immense interest for various biomedical applications, including drug delivery, tissue engineering, and the development of synthetic vaccines.[2]

Diagram: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Diagram: Ring-Opening Polymerization (Normal Amine Mechanism)

Caption: Mechanism of Ring-Opening Polymerization of L-Ala-NCA.

Role in Modulating Biological Signaling Pathways

While this compound itself is not directly implicated in specific signaling pathways, the polypeptides derived from it can have significant biological effects. Synthetic polypeptides can mimic natural peptides and proteins, allowing them to interact with cellular components and modulate signaling cascades. For instance, polypeptides can be designed to:

-

Act as Ligands: Bind to cell surface receptors to either activate or inhibit downstream signaling.

-

Serve as Scaffolds: In tissue engineering, polypeptide scaffolds can provide the necessary cues to guide cell adhesion, proliferation, and differentiation, processes that are intricately regulated by various signaling pathways.

-

Function as Delivery Vehicles: Polypeptide-based nanoparticles are extensively researched for the delivery of drugs and genes. The surface of these nanoparticles can be functionalized with targeting moieties that recognize specific cell types, thereby influencing signaling pathways within those cells upon cargo release.[2]

The chirality of the polypeptide backbone, derived from the enantiopure NCA monomer, is crucial for these interactions, as biological systems are inherently chiral and often exhibit stereospecific recognition.

This technical guide provides a foundational understanding of the chirality and applications of this compound. For researchers and professionals in drug development, this molecule offers a versatile platform for the creation of novel, stereochemically defined materials with significant therapeutic and biomedical potential.

References

Spectroscopic Profile of L-Alanine N-Carboxyanhydride (L-Ala-NCA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Alanine N-Carboxyanhydride (L-Ala-NCA), a critical building block in the synthesis of polypeptides and other advanced biomaterials. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of L-Ala-NCA.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for L-Ala-NCA.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 8.97 | Singlet | 1H | NH |

| 4.49 - 4.45 | Quartet | 1H | α-CH |

| 1.33 - 1.32 | Doublet | 3H | CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz[1]

Infrared (IR) Spectroscopy

Table 2: Expected Infrared Absorption Bands for L-Ala-NCA.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 | Medium |

| C=O Stretch (Anhydride) | ~1850 and ~1780 (two bands) | Strong |

| C-H Stretch | ~2950 | Medium |

| C-O Stretch | ~1300 - 1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry data for the direct analysis of the L-Ala-NCA monomer is not extensively detailed in the available literature. However, based on its molecular formula (C₄H₅NO₃), the expected molecular weight and potential major fragments can be predicted.

Table 3: Predicted Mass Spectrometry Data for L-Ala-NCA.

| Parameter | Expected Value |

| Molecular Formula | C₄H₅NO₃ |

| Molecular Weight | 115.09 g/mol [] |

| Expected Molecular Ion Peak [M]⁺ | m/z 115 |

| Expected Fragment [M-CO₂]⁺ | m/z 71 |

Experimental Protocols

The following sections detail the methodologies for the synthesis of L-Ala-NCA and the subsequent acquisition of spectroscopic data.

Synthesis of L-Ala-NCA

A common method for the synthesis of L-Ala-NCA involves the reaction of L-alanine with triphosgene in an anhydrous solvent.[3]

Materials:

-

L-Alanine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Nitrogen gas

Procedure:

-

A dried, three-neck round-bottom flask is charged with L-alanine and anhydrous THF under a nitrogen atmosphere.

-

The suspension is heated to reflux.

-

A solution of triphosgene in anhydrous THF is added dropwise to the refluxing suspension.

-

The reaction mixture is maintained at reflux for several hours until the reaction is complete, which can be monitored by the disappearance of the starting material.

-

The reaction mixture is cooled, and the solvent is partially removed under reduced pressure.

-

The product is precipitated by the addition of anhydrous hexane.

-

The resulting solid L-Ala-NCA is collected by filtration, washed with hexane, and dried under vacuum.

NMR Spectroscopy

Instrumentation:

-

500 MHz NMR Spectrometer

Procedure:

-

A sample of L-Ala-NCA is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H NMR spectra are recorded at 25°C.[1]

-

Data is processed and analyzed to determine chemical shifts, multiplicities, and integrations.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure (KBr Pellet Method):

-

A small amount of L-Ala-NCA is finely ground with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

A dilute solution of L-Ala-NCA is prepared in a suitable solvent (e.g., acetonitrile/water).

-

The solution is introduced into the mass spectrometer.

-

The mass spectrum is acquired in positive ion mode to observe the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the general experimental workflow for the synthesis and spectroscopic characterization of L-Ala-NCA.

References

Physical and chemical properties of (S)-4-Methyloxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyloxazolidine-2,5-dione, also widely known as L-Alanine N-carboxyanhydride (L-Ala-NCA), is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and polymer science. Its structure, featuring a chiral center at the 4-position of the oxazolidine-2,5-dione ring, makes it a valuable building block for the stereoselective synthesis of peptides and other complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and polymerization, and a discussion of its biological relevance.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅NO₃ | [1] |

| Molecular Weight | 115.09 g/mol | [1] |

| Melting Point | 92 °C | [2] |

| Density | 1.296 g/cm³ | [2] |

| Appearance | White to Off-White Solid | [2] |

| Solubility | Very slightly soluble in DMSO (with heating) | [2] |

| Optical Activity (α) | +5.13° (c=6.4, dioxane, 25°C/D) | [2] |

| pKa | 9.38 ± 0.40 (Predicted) | [2] |

| InChI | 1S/C4H5NO3/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7)/t2-/m0/s1 | [1] |

| InChIKey | DTETYCNJKAUROO-REOHCLBHSA-N | [1] |

| SMILES | C[C@H]1C(=O)OC(=O)N1 | [1] |

| CAS Number | 2224-52-4 | [1] |

Spectroscopic Data

-

¹H NMR: Protons on the chiral center and the methyl group would be expected to show characteristic shifts and coupling patterns.

-

¹³C NMR: Carbonyl carbons and the carbons of the oxazolidine ring and methyl group would exhibit distinct chemical shifts.

-

FT-IR: Strong characteristic absorption bands for the anhydride carbonyl groups (typically around 1860 and 1790 cm⁻¹) and the C-O stretching vibrations are expected.

Experimental Protocols

Synthesis of this compound (L-Ala-NCA)

A common and effective method for the synthesis of L-Ala-NCA is the reaction of L-alanine with triphosgene in an anhydrous solvent.[2][3] This method, a variation of the Fuchs-Farthing method, avoids the use of highly toxic phosgene gas.[4]

Materials:

-

L-alanine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen gas

-

n-Hexane

-

Ethyl acetate

-

Ice-cold water

-

0.5% Sodium bicarbonate (NaHCO₃) aqueous solution (ice-cold)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried three-neck flask under a nitrogen atmosphere, suspend L-alanine (e.g., 20.0 g, 0.224 mol) in anhydrous THF (e.g., 400.0 mL).

-

Add triphosgene (e.g., 53.4 g, 0.180 mol) to the suspension.

-

Stir the mixture at 60 °C for 2 hours. The reaction mixture should become a clear solution.

-

After the reaction is complete, bubble nitrogen gas through the solution for 30 minutes to remove any residual gases.

-

Precipitate the crude product by adding the reaction solution to n-hexane (e.g., 1000.0 mL) and store at -20 °C.

-

Decant the supernatant and collect the residue.

-

Dissolve the residue in ethyl acetate (e.g., 200.0 mL).

-

Wash the ethyl acetate solution twice with ice-cold water (e.g., 100.0 mL each) and once with an ice-cold 0.5% NaHCO₃ solution (e.g., 100.0 mL).

-

Dry the organic phase over anhydrous MgSO₄.

-

Remove the solvent by rotary evaporation to yield the purified L-Ala-NCA. A typical yield is around 77.5%.[2]

Ring-Opening Polymerization (ROP) of L-Ala-NCA

L-Ala-NCA is a key monomer in the synthesis of polypeptides via ring-opening polymerization. This process can be initiated by various nucleophiles, such as primary amines. The polymerization proceeds with the loss of carbon dioxide.[4][5]

General Procedure:

-

In an inert atmosphere (e.g., a glovebox), dissolve the desired amount of L-Ala-NCA and any other NCA monomers in an anhydrous solvent (e.g., N,N-dimethylformamide - DMF).

-

Add a solution of a primary amine initiator (e.g., n-hexylamine in DMF).

-

Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours) to allow for complete polymerization.

-

The resulting polymer can be purified by precipitation in a non-solvent (e.g., a hexane/ether mixture).

Biological Context and Applications

The primary application of this compound in the pharmaceutical industry is as a critical intermediate in the synthesis of Glatiramer acetate.[3] Glatiramer acetate is an immunomodulatory drug used for the treatment of multiple sclerosis. It is a random copolymer of four amino acids: L-glutamic acid, L-alanine, L-lysine, and L-tyrosine. The synthesis of Glatiramer acetate involves the ring-opening polymerization of the corresponding N-carboxyanhydrides, including L-Ala-NCA.

While this compound itself is not known to have direct biological signaling pathways, the broader class of oxazolidinone compounds has been extensively studied for their biological activities. Notably, several synthetic oxazolidinones are potent antibiotics that inhibit bacterial protein synthesis. However, the biological profile of this compound is dominated by its role as a monomer for the creation of biocompatible and biodegradable polypeptides for various biomedical applications.

Safety Information

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be stored in an inert atmosphere, preferably in a freezer under -20°C.[2]

References

- 1. This compound | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]

- 3. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 4. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and History of α-Amino Acid N-Carboxyanhydrides

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are a cornerstone in the synthesis of polypeptides and related materials. First discovered over a century ago, these highly reactive heterocyclic compounds have become indispensable monomers for the ring-opening polymerization (ROP) that yields polypeptides with controlled molecular weights and architectures. Their unique reactivity, which often results in the clean liberation of carbon dioxide as the sole byproduct, makes them highly attractive for the synthesis of advanced biomaterials, drug delivery vehicles, and therapeutics. This technical guide provides an in-depth exploration of the discovery and historical development of NCAs, focusing on the seminal synthesis methods and the elucidation of their polymerization mechanisms.

The Dawn of NCA Chemistry: The Leuchs Synthesis

The history of N-carboxyanhydrides begins in 1906 with the pioneering work of German chemist Hermann Leuchs. While investigating the chemistry of amino acids, Leuchs successfully synthesized the first NCAs by heating N-alkoxycarbonyl- or N-methoxycarbonyl-protected amino acid chlorides under vacuum at temperatures between 50 and 70 °C. This intramolecular cyclization reaction, now famously known as the "Leuchs method," produced the five-membered heterocyclic ring structure of the NCA, eliminating an alkyl halide.

The initial discovery was a significant breakthrough, providing a new class of activated amino acid derivatives. However, the relatively high temperatures required for the cyclization were a notable drawback, leading to the decomposition of several types of NCAs, which limited the method's broader applicability.

Logical Workflow: The Leuchs Method (1906)

Caption: Logical workflow for the original Leuchs synthesis of NCAs.

A More General Approach: The Fuchs-Farthing Method

For several decades, the Leuchs method remained the primary route to NCAs. A significant advancement came in 1950 when A. C. Farthing, building upon earlier work by F. Fuchs, developed a more direct and widely applicable synthesis. The "Fuchs-Farthing method" involves the direct treatment of unprotected α-amino acids with phosgene (COCl₂) or its safer derivatives, such as diphosgene or triphosgene, in an inert solvent like ethyl acetate.

This method proved to be more versatile and efficient than the Leuchs synthesis, avoiding the need for the multi-step preparation of N-alkoxycarbonyl amino acid chlorides. The direct phosgenation of the amino acid became the most common and economical route for preparing a wide variety of NCA monomers.

Experimental Protocol: General Fuchs-Farthing Synthesis of NCAs

The following is a generalized protocol based on descriptions of the Fuchs-Farthing method. Specific conditions may vary depending on the amino acid.

-

Suspension: The desired α-amino acid is suspended in an anhydrous inert solvent (e.g., ethyl acetate, THF, or dioxane) in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet tube.

-

Phosgenation: A stream of phosgene gas is bubbled through the suspension, or a solution of diphosgene or triphosgene is added. The reaction is typically conducted at an elevated temperature (e.g., 40-60 °C).

-

Reaction Monitoring: The reaction proceeds as the amino acid suspension gradually dissolves, forming the soluble NCA. The reaction is monitored until a clear solution is obtained, which typically takes several hours.

-

Removal of Excess Phosgene: After completion, the excess phosgene and solvent are removed under reduced pressure. It is critical to perform this step in a well-ventilated fume hood due to the extreme toxicity of phosgene.

-

Purification: The crude NCA is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane). The purity of the final product is critical for achieving controlled polymerization.

Data Comparison: Leuchs vs. Fuchs-Farthing Methods

| Feature | Leuchs Method (1906) | Fuchs-Farthing Method (1950) |

| Starting Material | N-Alkoxycarbonyl-protected amino acid | Free α-amino acid |

| Primary Reagent | Halogenating agent (e.g., SOCl₂) | Phosgene (or its derivatives) |

| Key Step | Intramolecular cyclization of an amino acid chloride | Direct phosgenation of the amino acid |

| Reaction Conditions | High temperature (50-70 °C), vacuum | Moderate temperature (e.g., 40-60 °C) |

| Advantages | Seminal method, avoids direct use of phosgene on the final monomer | More direct, higher yielding, broader substrate scope |

| Disadvantages | Multi-step preparation of starting material, harsh conditions can decompose product | Extreme toxicity of phosgene requires special handling |

The Polymerization of NCAs: From Discovery to Mechanistic Insight

Leuchs noted in his original publications that the newly synthesized NCAs were unstable and readily formed insoluble products upon exposure to moisture. This observation was the first hint at the polymerization potential of these monomers. The products were later identified as polypeptides, formed through a ring-opening polymerization (ROP) process with the concurrent loss of carbon dioxide.

The ability to synthesize polypeptides in the laboratory spurred decades of research into the mechanism of NCA polymerization. Early work by Blout and Karlson was pivotal, demonstrating that initiation of γ-benzyl-L-glutamate NCA polymerization could yield very high molecular weight polypeptides. Over time, two primary polymerization mechanisms were established, their prevalence depending on the nature of the initiator used.

The "Normal Amine" vs. "Activated Monomer" Mechanisms

Caption: The two primary mechanisms for the ring-opening polymerization of NCAs.

-

Normal Amine Mechanism (NAM): This pathway is dominant when primary amines are used as initiators. The amine acts as a nucleophile, attacking the C5 carbonyl carbon of the NCA ring. This leads to ring opening and the formation of a carbamic acid intermediate, which rapidly decarboxylates to regenerate a terminal amine on the growing polymer chain. This newly formed amine can then attack the next NCA monomer, propagating the chain. This mechanism is generally preferred for producing well-defined polypeptides with controlled chain lengths.

-

Activated Monomer Mechanism (AMM): When strong, non-nucleophilic bases such as tertiary amines or alkoxides are used as initiators, a different mechanism prevails. The base deprotonates the nitrogen (N3) of the NCA ring, creating a highly nucleophilic NCA anion. This "activated monomer" then attacks the C5 carbonyl of another NCA molecule, initiating polymerization. This mechanism can sometimes lead to side reactions and a broader molecular weight distribution in the resulting polypeptide.

Conclusion

From Hermann Leuchs' initial synthesis in 1906 to the development of the robust Fuchs-Farthing method and the detailed elucidation of polymerization mechanisms, the history of N-carboxyanhydrides is a story of fundamental chemical discovery enabling profound advances in polymer science and biomaterials. The ability to access synthetic polypeptides through the controlled ring-opening polymerization of NCAs has provided researchers with a powerful toolkit for creating materials that mimic the structure and function of natural proteins. This historical foundation continues to support modern innovations in drug delivery, tissue engineering, and nanotechnology, underscoring the enduring legacy of this remarkable class of monomers.

(S)-4-Methyloxazolidine-2,5-dione: A Technical Guide for Researchers

(S)-4-Methyloxazolidine-2,5-dione , also widely known by its synonym L-Alanine N-carboxyanhydride (L-Ala-NCA) , is a chiral heterocyclic organic compound of significant interest to researchers, scientists, and drug development professionals. Its rigid, strained ring system and inherent chirality make it a valuable building block in the synthesis of complex peptides and polymers. This technical guide provides an in-depth overview of its core properties, synthesis, and key applications.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below. These data are critical for its application in chemical synthesis and for the characterization of resulting products.

| Property | Value | Citation(s) |

| Molecular Formula | C4H5NO3 | [1][2] |

| Molecular Weight | 115.09 g/mol | [1][2] |

| CAS Number | 2224-52-4 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 92°C | [2][3] |

| Density | 1.296 g/cm³ | [3][4] |

| Solubility | Very slightly soluble in DMSO (with heating) | [2][3] |

| Optical Activity ([α]D) | +5.13° (c=6.4 in dioxane) | [2][3] |

| InChIKey | DTETYCNJKAUROO-REOHCLBHSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the cyclization of L-alanine using a phosgene equivalent, such as triphosgene. The purity of the final product is paramount, as impurities can interfere with polymerization reactions.[5]

Protocol 1: Synthesis via Triphosgene

This protocol is adapted from established methods for preparing N-carboxyanhydrides (NCAs).[2]

Materials:

-

L-alanine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Hexane

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Nitrogen gas

Procedure:

-

In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend L-alanine (1.0 eq) and triphosgene (0.8 eq) in anhydrous THF.

-

Stir the mixture at 60°C for 2 hours.

-

Continue to bubble nitrogen through the solution for 30 minutes to remove any remaining phosgene.

-

Precipitate the crude product by adding the reaction mixture to n-hexane.

-

Store the crude product at -20°C to complete precipitation.

-

Decant the supernatant and dissolve the residue in ethyl acetate.

-

Wash the organic phase twice with ice-cold water and once with an ice-cold 0.5% NaHCO3 aqueous solution.

-

Dry the organic phase over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to yield this compound.

Core Application: Ring-Opening Polymerization

The primary utility of this compound is as a monomer for the synthesis of polypeptides through ring-opening polymerization (ROP). This process is fundamental to creating poly(L-alanine) chains and incorporating alanine residues into block copolymers.[5] A key application is in the production of Glatiramer Acetate, a random polymer of four amino acids used in the treatment of multiple sclerosis.

The polymerization of NCAs like L-Ala-NCA can proceed through several mechanisms, with the "normal amine mechanism" being the most common for achieving controlled polymerization.[6][7][8]

Ring-Opening Polymerization Workflow

The following diagram illustrates the general workflow for the synthesis of a polypeptide via the ring-opening polymerization of an N-carboxyanhydride (NCA) monomer, such as this compound, initiated by a primary amine.

References

- 1. This compound | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 8. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

An In-depth Technical Guide to the Safety and Handling of (S)-4-Methyloxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyloxazolidine-2,5-dione, also known as L-Alanine N-carboxyanhydride (L-Ala-NCA), is a heterocyclic organic compound derived from the amino acid L-alanine.[1] It serves as a crucial building block in the synthesis of polypeptides and has significant applications in the development of biomaterials and pharmaceuticals.[2][3] Its primary utility lies in ring-opening polymerization (ROP) to form poly(L-alanine) segments in more complex polymer structures.[4] The inherent chirality of this molecule makes it an important reagent in stereospecific synthesis.

This guide provides a comprehensive overview of the safety, handling, synthesis, and reactivity of this compound to ensure its safe and effective use in a laboratory setting.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅NO₃ | [1][5] |

| Molecular Weight | 115.09 g/mol | [1][5] |

| CAS Number | 2224-52-4 | [1][6] |

| Appearance | White to off-white solid/powder | [2][7] |

| Melting Point | 92 °C | [7] |

| Solubility | Soluble in DMSO (with slight heating) | [7] |

| Density | 1.296 g/cm³ | [5] |

| Optical Activity | [α]²⁵/D +5.13° (c=6.4, dioxane) | [7] |

Table 2: Hazard Identification and Classification

| Hazard | Classification | GHS Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | [1][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [1][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [1][8] |

Reactivity and Decomposition

This compound is a reactive molecule, primarily due to the strained anhydride ring. Its reactivity is central to its utility in polymerization but also dictates its handling and storage requirements.

Moisture Sensitivity and Hydrolysis

The most critical aspect of handling this compound is its high sensitivity to moisture.[2] In the presence of water, the oxazolidinedione ring readily undergoes hydrolysis, leading to the formation of the parent amino acid, L-alanine, and the release of carbon dioxide.[2] This reaction not only consumes the desired starting material but can also interfere with subsequent polymerization reactions.

Figure 1: Hydrolysis of this compound.

Thermal Decomposition

While specific studies on the thermal decomposition products of this compound are not extensively detailed, N-carboxyanhydrides, in general, can be susceptible to thermal degradation, especially at elevated temperatures.[9] Decomposition can potentially lead to unwanted side reactions and impurities. It is therefore recommended to avoid excessive heating during synthesis, purification, and storage.

Ring-Opening Polymerization (ROP)

The primary utility of this compound is its ability to undergo ring-opening polymerization to form polypeptides. This reaction is typically initiated by nucleophiles such as primary amines. The polymerization proceeds with the loss of carbon dioxide for each monomer unit added to the growing polymer chain.

Figure 2: Ring-Opening Polymerization of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-carboxyanhydrides is the Fuchs-Farthing method, which involves the reaction of the corresponding amino acid with phosgene or a phosgene equivalent like triphosgene.[7]

Materials:

-

L-alanine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen gas

-

n-Hexane (for precipitation)

-

Ethyl acetate

-

Ice-cold water

-

0.5% Sodium bicarbonate (NaHCO₃) ice-cold aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend L-alanine (e.g., 20.0 g, 0.224 mol) and triphosgene (e.g., 53.4 g, 0.180 mol) in anhydrous THF (e.g., 400.0 mL).

-

Bubble nitrogen gas through the suspension.

-

Heat the mixture to 60 °C and stir for approximately 2 hours.

-

After the reaction is complete, continue bubbling nitrogen through the solution for about 30 minutes to remove any residual gases.

-

Precipitate the product by adding the reaction solution to n-hexane (e.g., 1000.0 mL) and store at -20 °C.

-

Remove the supernatant and collect the residue.

-

Dissolve the residue in ethyl acetate (e.g., 200.0 mL).

-

Wash the organic phase twice with ice-cold water (e.g., 100.0 mL each) and once with ice-cold 0.5% NaHCO₃ solution (e.g., 100.0 mL).

-

Dry the organic phase over anhydrous MgSO₄.

-

Evaporate the solvent under reduced pressure to obtain the solid this compound.

Figure 3: Synthesis workflow for this compound.

Safe Handling and Storage

Due to its moisture sensitivity and irritant nature, strict adherence to proper handling and storage procedures is essential.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust is generated, a particulate respirator may be necessary.

Handling:

-

Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Minimize dust generation.

-

Keep away from water and moisture.

-

Use under an inert atmosphere (e.g., nitrogen or argon) for reactions and transfers to prevent hydrolysis.

-

Ground all equipment when handling large quantities to prevent electrostatic discharge.

Storage:

-

Store in a tightly sealed container.

-

Store in a cool, dry, and well-ventilated place.

-

Store under an inert atmosphere.

-

Recommended storage temperature is in a freezer at or below -20°C.[7]

-

Store away from incompatible materials, such as water, acids, and bases.

Emergency Procedures

Spill Response:

-

Minor Spill:

-

Alert personnel in the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep up the absorbed material and place it in a sealed container for disposal.

-

Clean the spill area with a cloth dampened with a non-aqueous solvent, followed by thorough washing with soap and water if the surface is compatible.

-

-

Major Spill:

-

Evacuate the area immediately.

-

Alert others and activate the emergency response system.

-

Provide emergency responders with information about the spilled substance.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable reagent in polymer chemistry and drug development. Its safe and effective use hinges on a thorough understanding of its properties, particularly its high reactivity towards moisture. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and achieve reliable results in their experimental work. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the latest safety information and handling procedures.

References

- 1. This compound | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 2224-52-4 [chemnet.com]

- 6. 2224-52-4|this compound|BLD Pharm [bldpharm.com]

- 7. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]

- 8. labnovo.com [labnovo.com]

- 9. tandfonline.com [tandfonline.com]

Safeguarding the Cornerstone of Polypeptide Synthesis: A Technical Guide to the Storage of L-Alanine N-carboxyanhydride

For Immediate Release

Shanghai, China – December 29, 2025 – For researchers, scientists, and professionals in the field of drug development, the integrity of starting materials is paramount. L-Alanine N-carboxyanhydride (L-Ala-NCA), a critical monomer in the synthesis of polypeptides and various pharmaceutical agents, is notoriously sensitive to its environment. Improper storage can lead to degradation, compromising research outcomes and the quality of final products. This technical guide provides an in-depth overview of the optimal storage conditions for L-Ala-NCA, supported by scientific principles and recommended best practices.

Executive Summary

L-Alanine N-carboxyanhydride is highly susceptible to degradation, primarily through moisture-induced polymerization and thermal decomposition. The stability of this compound is intrinsically linked to its purity and the conditions under which it is stored. Strict adherence to recommended storage protocols is crucial to ensure its viability for research and manufacturing. The key factors influencing the stability of L-Ala-NCA are temperature, moisture, and the presence of impurities. This guide outlines the optimal conditions for short-term and long-term storage, handling procedures, and methods for assessing the stability of L-Ala-NCA.

Critical Factors Influencing the Stability of L-Alanine N-carboxyanhydride

The chemical structure of L-Ala-NCA, featuring a strained five-membered ring, renders it highly reactive. Several environmental factors can trigger its degradation, leading to the formation of poly(L-alanine) and other impurities.

-

Temperature: L-Ala-NCA is thermally labile and unstable at room temperature.[1] Elevated temperatures accelerate the rate of degradation, including polymerization and other decomposition reactions.

-

Moisture: The presence of water is a primary catalyst for the degradation of L-Ala-NCA.[1][2] Water acts as a nucleophile, initiating the ring-opening polymerization of the NCA monomer.[2] This reaction is often rapid and irreversible, resulting in a product that is unsuitable for its intended use. Therefore, maintaining a scrupulously dry environment is the most critical aspect of storing L-Ala-NCA.

-

Purity: The stability of L-Ala-NCA is highly dependent on its purity.[3][4] The presence of impurities, such as free L-alanine, acid (e.g., HCl from synthesis), or other nucleophiles, can initiate or catalyze the polymerization process.[5][6] For this reason, it is imperative to use high-purity L-Ala-NCA and to avoid introducing contaminants during handling and storage.

Recommended Storage Conditions

To mitigate the risks of degradation, specific storage conditions are essential. These recommendations are based on supplier data sheets and scientific literature.

| Storage Duration | Temperature | Atmosphere | Container | Shelf Life |

| Long-Term | -20°C ± 5°C | Dry, Inert (e.g., Nitrogen, Argon) | Tightly sealed, moisture-proof | > 18 months |

| Short-Term | 0°C to 5°C | Dry, Inert (e.g., Nitrogen, Argon) | Tightly sealed, moisture-proof | A few days to a few weeks |

Table 1: Recommended Storage Conditions for L-Alanine N-carboxyanhydride.

It is crucial to allow the container of L-Ala-NCA to warm to room temperature before opening.[7] This prevents the condensation of atmospheric moisture on the cold product, which would lead to rapid degradation.

Logical Workflow for Handling and Storage

To ensure the longevity of L-Ala-NCA, a systematic approach to its handling and storage is necessary. The following diagram illustrates the recommended workflow.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. tu-dresden.de [tu-dresden.de]

- 4. criver.com [criver.com]

- 5. materials.uoi.gr [materials.uoi.gr]

- 6. researchgate.net [researchgate.net]

- 7. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

Solubility Profile of (S)-4-Methyloxazolidine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (S)-4-Methyloxazolidine-2,5-dione, also known as L-Alanine N-carboxyanhydride (NCA). Given the limited availability of specific quantitative solubility data in public literature, this document outlines qualitative solubility information, a detailed experimental protocol for determining precise solubility values, and a workflow for its synthesis. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various experimental and developmental settings.

Introduction to this compound

This compound is a heterocyclic organic compound derived from the amino acid L-alanine. It serves as a crucial monomer in the ring-opening polymerization for the synthesis of polypeptides and other complex molecules. Its purity and solubility in various solvents are critical parameters that can significantly influence the outcome of such syntheses.

Solubility Data

Qualitative Solubility:

One source indicates that this compound is "very slightly" soluble in dimethyl sulfoxide (DMSO) upon heating.

Inferred Solubility:

Based on the solubility of L-alanine and general characteristics of N-carboxyanhydrides, a qualitative solubility profile can be inferred. NCAs are known to be sensitive to moisture and are typically handled in anhydrous solvents. Their solubility is influenced by the polarity of the solvent.

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Likely Soluble to Very Soluble | These solvents are commonly used for the synthesis and polymerization of NCAs, suggesting good solubility. |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Insoluble; Prone to Reaction | NCAs are susceptible to hydrolysis and alcoholysis in protic solvents, leading to ring-opening and decomposition rather than simple dissolution. |

| Nonpolar | Hexane, Toluene | Likely Insoluble to Sparingly Soluble | The polar nature of the oxazolidine-2,5-dione ring suggests limited solubility in nonpolar solvents. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Anhydrous solvent of interest

-

Scintillation vials or glass flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the anhydrous solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the orbital shaker or on the magnetic stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifugation can be employed.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-